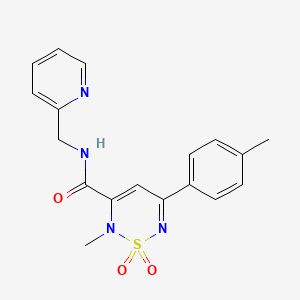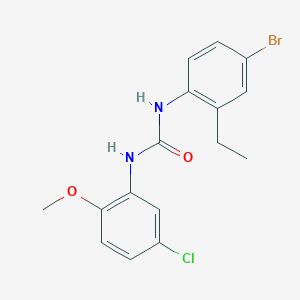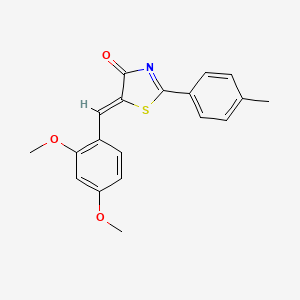![molecular formula C25H19ClN2O7 B4727463 (4E)-2-(2-chlorophenyl)-4-[[2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4727463.png)
(4E)-2-(2-chlorophenyl)-4-[[2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one
Vue d'ensemble
Description
(4E)-2-(2-chlorophenyl)-4-[[2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenoxy group, and a nitrophenyl group, all connected through an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-chlorophenyl)-4-[[2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one typically involves multiple steps, including the formation of the oxazole ring and the introduction of the various substituents. Common synthetic routes may involve the use of reagents such as chlorophenyl acetic acid, methoxyphenol, and nitrobenzaldehyde, under specific reaction conditions like refluxing in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-2-(2-chlorophenyl)-4-[[2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and halogenated compounds
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4E)-2-(2-chlorophenyl)-4-[[2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazole derivatives with various substituents, such as:
- 2-(2-chlorophenyl)-4-[[2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one
- 2-(2-bromophenyl)-4-[[2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4E)-2-(2-chlorophenyl)-4-[[2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one lies in its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(4E)-2-(2-chlorophenyl)-4-[[2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O7/c1-32-18-7-9-19(10-8-18)33-12-13-34-23-11-6-17(28(30)31)14-16(23)15-22-25(29)35-24(27-22)20-4-2-3-5-21(20)26/h2-11,14-15H,12-13H2,1H3/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJDAQITJNXSCY-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4727381.png)
![2-[(4-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B4727388.png)

![1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B4727412.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinyl)benzyl]glycinamide](/img/structure/B4727416.png)

![N-[4-(allyloxy)phenyl]-N'-cyclopropylethanediamide](/img/structure/B4727426.png)



![(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4727460.png)
![2-{[4-ALLYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4727464.png)

![methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4727473.png)
